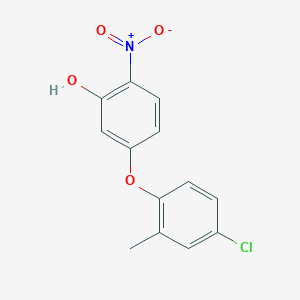
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide is a chemical compound with a unique structure that includes a morpholine ring substituted with a methyl group and a 4-oxopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide typically involves the reaction of morpholine with methyl iodide and 4-oxopentyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium bromide in polar solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide-substituted morpholinium salts.
Applications De Recherche Scientifique
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholine 4-oxide: Similar structure but lacks the 4-oxopentyl group.
N-Methylmorpholine N-oxide: Another related compound with different substitution patterns.
Uniqueness
4-Methyl-4-(4-oxopentyl)morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
61062-60-0 |
|---|---|
Formule moléculaire |
C10H20INO2 |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
5-(4-methylmorpholin-4-ium-4-yl)pentan-2-one;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-10(12)4-3-5-11(2)6-8-13-9-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
IJSHAQWKYCHAPS-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CCC[N+]1(CCOCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)




